REACTION_SMILES
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[CH3:19][OH:20].[CH:1]1([N:4]([CH2:5][CH2:6][O:7][C:8](=[O:9])[CH3:10])[S:11](=[O:12])(=[O:13])[CH2:14][CH2:15][CH3:16])[CH2:2][CH2:3]1.[K+:18].[OH-:17]>>[CH:1]1([N:4]([CH2:5][CH2:6][OH:7])[S:11](=[O:12])(=[O:13])[CH2:14][CH2:15][CH3:16])[CH2:2][CH2:3]1
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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CO
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Name
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CCCS(=O)(=O)N(CCOC(C)=O)C1CC1
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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CCCS(=O)(=O)N(CCOC(C)=O)C1CC1
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Name
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|
Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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[K+]
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Name
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|
Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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[OH-]
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Name
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Type
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product
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Smiles
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CCCS(=O)(=O)N(CCO)C1CC1
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Source
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Open Reaction Database (ORD) |
Description
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The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |